
(Rac)-3'-Hydroxy simvastatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Rac)-3'-Hydroxy simvastatin, also known as this compound, is a useful research compound. Its molecular formula is C₂₅H₃₈O₆ and its molecular weight is 434.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxic Activity
The compound is involved in the synthesis of various derivatives for cytotoxic activity analysis. In one study, its structural framework was used to create benzo[a]pyrano[3,2-h] and [2,3-i]xanthone analogues for testing against cell lines, showing marginal antiproliferative activity, which suggests its potential in cancer research for developing new therapeutic agents (Sittisombut et al., 2006).
Identification and Characterization of Impurities
In pharmaceutical research, it serves as a reference for identifying and characterizing unknown impurities in drug substances like Lovastatin. A study isolated an impurity from Lovastatin and identified it as Monacolin-X, sharing a similar molecular formula, highlighting the compound's role in ensuring drug quality and safety (Belwal et al., 2013).
Antitumor and Antioxidant Activities
The compound's framework has been utilized to synthesize new molecules with potential antitumor and antioxidant activities. Research into cyanoacetamide derivatives for creating new benzothiophenes demonstrated promising antioxidant properties, indicating its utility in developing treatments for oxidative stress-related diseases (Bialy & Gouda, 2011).
Bioconversion to Novel Statins
Microbial bioconversion processes have used Lovastatin, closely related to the discussed compound, to produce novel statins like wuxistatin. This process involves adding a hydroxyl group to improve inhibitory activity against HMG–CoA reductase, demonstrating the compound's potential in creating more effective cholesterol-lowering drugs (Zhuge et al., 2008).
Wirkmechanismus
Target of Action
The primary target of (Rac)-3’-Hydroxy simvastatin, like other statins, is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the biosynthesis of cholesterol .
Mode of Action
Simvastatin inhibits HMG-CoA reductase, thereby blocking the conversion of HMG-CoA to mevalonic acid, a critical step in cholesterol biosynthesis . This inhibition leads to a decrease in intracellular cholesterol levels, triggering an upregulation of LDL receptors on the cell surface. The increased number of LDL receptors enhances the uptake and catabolism of LDL, resulting in decreased plasma LDL cholesterol levels .
Biochemical Pathways
These compounds are essential for various cellular functions, including membrane integrity, cell signaling, protein synthesis, and cell cycle progression .
Pharmacokinetics
Simvastatin is administered as a lactone pro-drug and is enzymatically hydrolyzed in vivo to its active, hydroxy-acid form . It has an elimination half-life of 1-3 hours . The bioavailability of simvastatin is around 5% . It is metabolized by the CYP3A4 isoenzyme, making it susceptible to interactions with other drugs metabolized by the same pathway .
Result of Action
The primary molecular effect of simvastatin is the reduction of cholesterol synthesis, leading to decreased levels of plasma LDL cholesterol . On a cellular level, simvastatin has been shown to induce apoptosis in certain cancer cells, such as hepatocellular carcinoma cells . It also has anti-inflammatory effects, as demonstrated by its ability to suppress the expression of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and TNF receptor 1 .
Action Environment
Environmental factors, such as glucose levels, can influence the action of simvastatin. For instance, simvastatin has been shown to reduce the aberrant expression of angiogenic factors induced by glucose variability . This suggests that the efficacy and action of simvastatin can be influenced by the metabolic status of the patient .
Safety and Hazards
Eigenschaften
IUPAC Name |
[8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxy-2,2-dimethylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O6/c1-14-10-17-7-6-15(2)20(9-8-19-12-18(27)13-22(28)30-19)23(17)21(11-14)31-24(29)25(4,5)16(3)26/h6-7,10,14-16,18-21,23,26-27H,8-9,11-13H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOKLGKFIIZWRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)(C)C(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

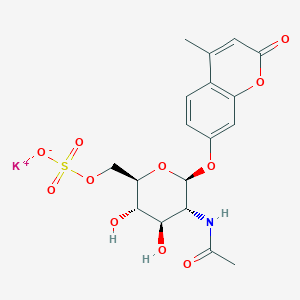
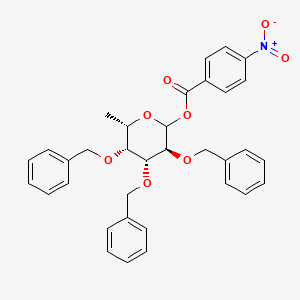
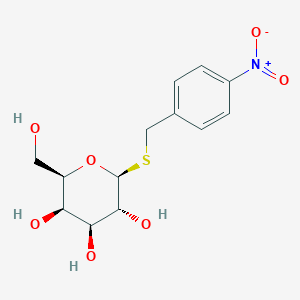

![2-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1140088.png)

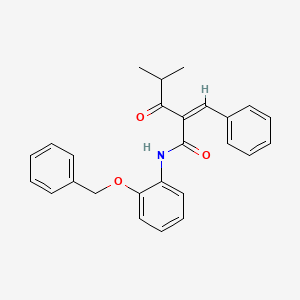
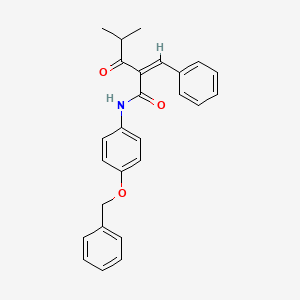



![9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B1140098.png)

